molecular formula C11H15FO2S B15169120 Benzene, 2-[(3-fluoropropyl)thio]-1,4-dimethoxy- CAS No. 648956-81-4

Benzene, 2-[(3-fluoropropyl)thio]-1,4-dimethoxy-

Cat. No.: B15169120
CAS No.: 648956-81-4
M. Wt: 230.30 g/mol
InChI Key: XOOIVHMXLGSNIU-UHFFFAOYSA-N
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Description

Benzene, 2-[(3-fluoropropyl)thio]-1,4-dimethoxy- is an organic compound with the molecular formula C11H15FO2S It is characterized by the presence of a benzene ring substituted with a 3-fluoropropylthio group and two methoxy groups at the 1 and 4 positions

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Benzene, 2-[(3-fluoropropyl)thio]-1,4-dimethoxy- typically involves the introduction of the 3-fluoropropylthio group onto a benzene ring that already has methoxy substituents. One common method is through nucleophilic substitution reactions where a suitable thiol reacts with a fluorinated alkyl halide under basic conditions. For example, 3-fluoropropyl bromide can be reacted with 1,4-dimethoxybenzene in the presence of a base like sodium hydride to yield the desired product.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent product quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis process.

Types of Reactions:

    Oxidation: The sulfur atom in the thioether group can undergo oxidation to form sulfoxides or sulfones.

    Reduction: The compound can be reduced under specific conditions to modify the functional groups.

    Substitution: The methoxy groups and the fluoropropylthio group can participate in various substitution reactions, allowing for further functionalization of the benzene ring.

Common Reagents and Conditions:

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used for oxidation reactions.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be employed.

    Substitution: Nucleophiles like amines or thiols can be used in substitution reactions under basic or acidic conditions.

Major Products:

    Sulfoxides and Sulfones: Formed from the oxidation of the thioether group.

    Reduced Derivatives: Products with modified functional groups resulting from reduction reactions.

    Substituted Benzene Derivatives: Various functionalized benzene compounds obtained through substitution reactions.

Scientific Research Applications

Benzene, 2-[(3-fluoropropyl)thio]-1,4-dimethoxy- has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis to create more complex molecules.

    Biology: Studied for its potential interactions with biological molecules and its effects on biological systems.

    Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of Benzene, 2-[(3-fluoropropyl)thio]-1,4-dimethoxy- involves its interaction with molecular targets through its functional groups. The thioether group can participate in nucleophilic and electrophilic reactions, while the methoxy groups can influence the compound’s electronic properties. These interactions can affect various biochemical pathways and molecular targets, leading to its observed effects.

Comparison with Similar Compounds

    Benzene, 1,4-dimethoxy-: Lacks the 3-fluoropropylthio group, making it less reactive in certain chemical reactions.

    Benzene, 2-[(3-chloropropyl)thio]-1,4-dimethoxy-: Similar structure but with a chlorine atom instead of fluorine, which can lead to different reactivity and properties.

    Benzene, 2-[(3-methylpropyl)thio]-1,4-dimethoxy-: Contains a methyl group instead of a fluorine atom, affecting its chemical behavior and applications.

Uniqueness: The presence of the 3-fluoropropylthio group in Benzene, 2-[(3-fluoropropyl)thio]-1,4-dimethoxy- imparts unique reactivity and properties compared to its analogs. The fluorine atom can influence the compound’s electronic distribution and its interactions with other molecules, making it valuable for specific applications in research and industry.

Properties

CAS No.

648956-81-4

Molecular Formula

C11H15FO2S

Molecular Weight

230.30 g/mol

IUPAC Name

2-(3-fluoropropylsulfanyl)-1,4-dimethoxybenzene

InChI

InChI=1S/C11H15FO2S/c1-13-9-4-5-10(14-2)11(8-9)15-7-3-6-12/h4-5,8H,3,6-7H2,1-2H3

InChI Key

XOOIVHMXLGSNIU-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=C(C=C1)OC)SCCCF

Origin of Product

United States

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